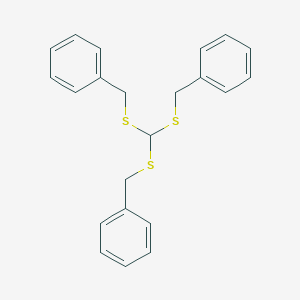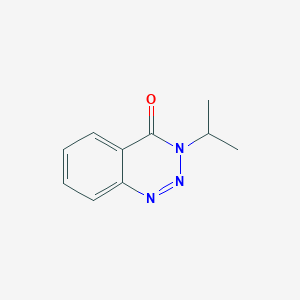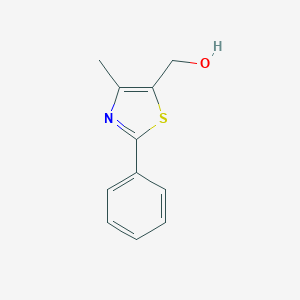
Ethyl cyano(triphenylphosphoranylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cyano(triphenylphosphoranylidene)acetate, commonly known as ethyl cyanoacetate, is a versatile compound that has been widely used in various fields of research. It has been synthesized using different methods and has shown promising results in scientific research applications.
作用機序
The mechanism of action of ethyl cyanoacetate involves the nucleophilic addition of the cyano group to the carbonyl group of the substrate, followed by the elimination of the leaving group. This reaction leads to the formation of a new carbon-carbon bond and the introduction of a cyano group into the substrate.
生化学的および生理学的効果
Ethyl cyanoacetate has been shown to have various biochemical and physiological effects. It has been reported to have anticoagulant, anti-inflammatory, and antitumor activities. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
The advantages of using ethyl cyanoacetate in lab experiments include its versatility, ease of synthesis, and low cost. It can be easily synthesized using various methods and can be used as a building block for the synthesis of various compounds. However, it has some limitations, such as its low solubility in water and its toxicity at high concentrations.
将来の方向性
There are several future directions for the research on ethyl cyanoacetate. One direction is the synthesis of new derivatives with improved properties, such as increased solubility and decreased toxicity. Another direction is the investigation of its potential as a drug delivery system, as it has been shown to have good biocompatibility. Additionally, the exploration of its potential as a catalyst in organic synthesis and material science is also a promising direction for future research.
Conclusion:
Ethyl cyanoacetate is a versatile compound that has been widely used in various fields of research. It has been synthesized using different methods and has shown promising results in scientific research applications. Its mechanism of action involves the nucleophilic addition of the cyano group to the carbonyl group of the substrate, leading to the formation of a new carbon-carbon bond and the introduction of a cyano group into the substrate. Ethyl cyanoacetate has various biochemical and physiological effects, such as anticoagulant, anti-inflammatory, and antitumor activities. Its advantages in lab experiments include its versatility, ease of synthesis, and low cost, while its limitations include its low solubility in water and its toxicity at high concentrations. There are several future directions for the research on ethyl cyanoacetate, including the synthesis of new derivatives, investigation of its potential as a drug delivery system, and exploration of its potential as a catalyst in organic synthesis and material science.
合成法
Ethyl cyanoacetate can be synthesized using various methods, including the malonic ester synthesis, the Knoevenagel condensation, and the Michael addition reaction. The malonic ester synthesis involves the reaction of diethyl malonate with sodium ethoxide, followed by the addition of ethyl cyanoacetate. The Knoevenagel condensation involves the reaction of ethyl cyanoacetate with an aldehyde or ketone in the presence of a base. The Michael addition reaction involves the reaction of ethyl cyanoacetate with an α,β-unsaturated ketone or aldehyde in the presence of a base.
科学的研究の応用
Ethyl cyanoacetate has been widely used in scientific research applications, including organic synthesis, medicinal chemistry, and material science. It has been used as a building block for the synthesis of various compounds, such as β-keto esters, α-cyano esters, and α,β-unsaturated esters. It has also been used as a precursor for the synthesis of pharmaceuticals, such as anticoagulants, anti-inflammatory agents, and antitumor agents. In material science, it has been used as a starting material for the synthesis of polymers, resins, and adhesives.
特性
CAS番号 |
13504-72-8 |
|---|---|
製品名 |
Ethyl cyano(triphenylphosphoranylidene)acetate |
分子式 |
C23H20NO2P |
分子量 |
373.4 g/mol |
IUPAC名 |
ethyl 2-cyano-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C23H20NO2P/c1-2-26-23(25)22(18-24)27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2H2,1H3 |
InChIキー |
ZTDOSQRNLVWAJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
正規SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
その他のCAS番号 |
13504-72-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)